4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a complex organic compound that features a brominated furan ring, a pyrazolone core, and two phenyl groups
Scientific Research Applications
4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of furan-2-carboxylic acid, followed by coupling with a pyrazolone derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.
Mechanism of Action
The mechanism of action of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The brominated furan ring and pyrazolone core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furoylguanidines: These compounds share a similar furan ring structure but differ in their functional groups.
Furoylureas: Similar in structure but with urea functional groups instead of pyrazolone.
Bromofuran derivatives: Compounds with brominated furan rings but different substituents.
Uniqueness
4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a brominated furan ring and a pyrazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-2,5-diphenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c21-16-12-11-15(26-16)19(24)17-18(13-7-3-1-4-8-13)22-23(20(17)25)14-9-5-2-6-10-14/h1-12,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORCGFMSHUBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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